molecular formula C14H15ClF3NO3 B562842 N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 1076199-86-4

N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B562842
CAS No.: 1076199-86-4
M. Wt: 337.723
InChI Key: YYVHOCLUSDEOTG-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic analysis is critical for determining the three-dimensional arrangement of atoms in crystalline solids. For N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide, no experimentally determined crystal structure has been reported in the literature. However, insights can be drawn from analogous compounds and theoretical considerations.

Single crystal X-ray diffraction (SXRD) is the gold standard for resolving molecular geometry. The process involves growing single crystals of the compound, exposing them to monochromatic X-rays, and analyzing the diffraction pattern to deduce atomic positions. Challenges in crystallization may arise due to the compound’s steric hindrance from the trifluoroacetyl and tert-butyl groups, which could disrupt lattice packing.

Hypothetical lattice parameters and space groups can be inferred from structurally related compounds. For example, triclinic systems (P1) are common for molecules with complex substituents, as observed in iodonium salts. The presence of hydrogen-bond donors (amide NH) and acceptors (carbonyl oxygen, methoxy oxygen) may facilitate supramolecular interactions such as N–H⋯O or C–H⋯F bonds, influencing crystal packing.

Hypothetical Crystallographic Parameters Value
Space group P1 (triclinic)
Unit cell dimensions (Å) a = 8–10, b = 10–12, c = 11–13
Angles (°) α = 90–120, β = 90–120, γ = 90–120
Density (g/cm³) 1.1–1.3

Note: Parameters are theoretical and based on similar anilide derivatives.

Spectroscopic Profiling

Spectroscopic techniques provide complementary data to elucidate molecular structure and bonding.

Nuclear Magnetic Resonance (NMR)

1H NMR

  • Amide NH : Broad singlet at δ 8.5–9.5 ppm (exchange with D2O).
  • Aromatic protons : Split into multiplets due to substituent effects. The 4-chloro group deshields adjacent protons (δ 6.8–7.5 ppm), while the 6-methoxy group upshifts protons (δ 6.4–6.7 ppm).
  • Methoxy (OCH3) : Singlet at δ 3.8–4.0 ppm.
  • Tert-butyl (C(CH3)2) : Singlet at δ 1.1–1.3 ppm.

13C NMR

  • Carbonyl (C=O) : δ 170–175 ppm.
  • Trifluoroacetyl (CF3) : δ 110–120 ppm (quartet, J-CF = 280–300 Hz).
  • Methoxy (OCH3) : δ 55–60 ppm.
  • Aromatic carbons : δ 120–160 ppm, with significant deshielding at the 2-COCF3 and 4-Cl positions.
1H NMR Shifts δ (ppm) Multiplicity
Amide NH 8.5–9.5 br s
Aromatic (H-3, H-5) 6.8–7.5 m
Methoxy (OCH3) 3.8–4.0 s
Tert-butyl (C(CH3)2) 1.1–1.3 s
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR

  • N–H (amide) : Stretch at 3300–3350 cm⁻¹.
  • C=O (amide) : Strong absorption at 1650–1750 cm⁻¹.
  • C–O (methoxy) : Peak at 1250–1300 cm⁻¹.
  • C–F (CF3) : Intense bands at 1200–1300 cm⁻¹.

UV-Vis

  • λmax : ~250–300 nm, attributed to π→π* transitions in the aromatic ring and conjugated carbonyl group.
IR Peaks Wavenumber (cm⁻¹)
N–H (amide) 3300–3350
C=O (amide) 1650–1750
C–O (methoxy) 1250–1300
C–F (CF3) 1200–1300
Mass Spectrometry

The molecular ion peak ([M+H]⁺) is expected at m/z 312.45 (calculated for C₁₂H₁₄ClF₃NO₃). Fragmentation patterns may include:

  • Loss of COCF₃ (−69 Da) → m/z 243.45 ([M–COCF₃+H]⁺).
  • Cleavage of the amide bond → m/z 241.45 (C₆H₈ClF₃NO₂) and 71.05 (C₄H₉N).

Computational Chemistry Insights

Density Functional Theory (DFT) and molecular orbital analysis provide atomic-level insights into electronic properties.

Molecular Geometry and Conformation

DFT optimizations (e.g., B3LYP/6-31G*) predict:

  • Planar aromatic ring with substituents in a staggered conformation to minimize steric clashes.
  • Trifluoroacetyl group in the para position relative to the amide, optimizing electron-withdrawing effects.
Electron Density and Reactivity
  • HOMO : Localized on the aromatic ring (π-electrons), indicating susceptibility to electrophilic substitution.
  • LUMO : Dominated by the trifluoroacetyl group (π* orbitals), favoring nucleophilic attacks at the carbonyl carbon.
Molecular Orbital Properties Energy (eV) Localization
HOMO -6.0–-5.5 Aromatic π-system
LUMO 0.5–1.0 Trifluoroacetyl π*
Charge Distribution

Electrostatic potential maps reveal:

  • Electron-rich regions : Methoxy oxygen (δ⁻) and amide nitrogen (δ⁻).
  • Electron-deficient regions : Trifluoroacetyl carbon (δ⁺) and chlorine (δ⁻ due to inductive effects).

Properties

IUPAC Name

N-[4-chloro-2-methoxy-6-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3NO3/c1-13(2,3)12(21)19-10-8(11(20)14(16,17)18)5-7(15)6-9(10)22-4/h5-6H,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVHOCLUSDEOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=C1OC)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652525
Record name N-[4-Chloro-2-methoxy-6-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-86-4
Record name N-[4-Chloro-2-methoxy-6-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Intermediate: N-(4-Chloro-6-Methoxyphenyl)-2,2-Dimethylpropanamide

The synthesis begins with 4-chloro-6-methoxyaniline, which is protected as a pivalamide to prevent undesired side reactions during subsequent steps. Pivaloyl chloride is typically employed under Schotten-Baumann conditions, as demonstrated in the preparation of N,N′-(1,2-phenylene)bis(2,2-dimethylpropanamide) (86% yield). The bulky pivaloyl group enhances steric hindrance, directing subsequent lithiation to the ortho position relative to the amide.

Directed Ortho-Lithiation and Trifluoroacetylation

Solvent and Temperature Optimization

Reactions are conducted in anhydrous tert-butyl methyl ether (MTBE) at –20°C to stabilize the lithiated intermediate. Lower temperatures minimize side reactions, such as para-lithiation or demethylation of the methoxy group.

Functional Group Compatibility and Challenges

Methoxy Group Stability

The electron-donating methoxy group could potentially deactivate the ring toward electrophilic substitution. However, the amide’s meta-directing nature overrides this effect, ensuring regioselective trifluoroacetylation at position 2. This aligns with observations in N-(2-nitrophenyl)pivalamide hydroxylation, where steric and electronic effects dictate substitution patterns.

Reaction Workup and Purification

Acidic Quenching and Crystallization

After trifluoroacetylation, the reaction mixture is quenched into 3N HCl, precipitating the product as a hydrochloride salt. Crystallization from ethyl acetate yields the pure compound, as demonstrated in the isolation of 4-chloro-2-trifluoroacetylaniline hydrochloride (87% yield).

Chromatographic Purification

For non-salt forms, silica gel chromatography with ethyl acetate/heptane gradients (0–30%) effectively separates the product from byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : The trifluoroacetyl group causes deshielding of adjacent protons, appearing as a complex multiplet at δ 7.65–7.5. The methoxy proton resonates as a singlet near δ 3.8–4.0, absent in non-methoxy analogues.

  • ¹⁹F NMR : A singlet at δ –69.5 confirms the trifluoroacetyl group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of analogous compounds, such as N-(2-hydroxy-6-nitrophenyl)pivalamide, shows precise agreement with theoretical values (Δ < 0.0003 Da).

Comparative Analysis of Methodologies

StepConditionsYieldKey Challenges
Pivalamide ProtectionPivaloyl chloride, N-Et₃N, DCM86–92%Competitive O-acylation of methoxy
Lithiationn-BuLi, TMEDA, MTBE, –20°C85–90%Regioselectivity vs. methoxy directing
TrifluoroacetylationEthyl trifluoroacetate, –15°C87%Stability of methoxy under strong base
Workup3N HCl quench, crystallization80–87%Solubility of hydrochloride salt

Industrial-Scale Adaptations

The process described in Example 2 of US4401833A for chlorinating 2,6-dialkylanilines can be adapted for large-scale production. Key modifications include:

  • Solvent Recovery : Distillation under reduced pressure (100 mm Hg) recovers MTBE and acetic acid.

  • Catalyst Recycling : Ruthenium-based catalysts, as used in hydroxylation , could be recovered via filtration.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Basic Information

  • Molecular Formula : C14H15ClF3NO3
  • Molecular Weight : 337.72 g/mol
  • Appearance : Yellow oil
  • Solubility : Soluble in chloroform, dichloromethane, dimethyl sulfoxide, ethyl acetate, and methanol .

Predicted Properties

PropertyValue
Boiling Point406.1 ± 45.0 °C
Density1.319 ± 0.06 g/cm³
pKa12.53 ± 0.70

Medicinal Chemistry

N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide has been investigated for its potential anticancer properties. A study highlighted its effectiveness in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence and survival . The compound was part of a screening assay that identified novel anticancer agents through its interaction with multicellular spheroids, showcasing its potential as a therapeutic agent against cancer cell proliferation .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its trifluoroacetyl and chloro substituents provide unique reactivity patterns that are exploited in synthetic pathways to create derivatives with enhanced biological activity or altered physicochemical properties . Researchers have utilized it to develop new compounds with potential applications in pharmaceuticals and agrochemicals.

Research on Enzyme Inhibition

Recent studies have explored the compound's role as an inhibitor of specific enzymes involved in bacterial pathogenesis. By modulating the activity of these enzymes, this compound can potentially reduce the virulence of certain pathogens, making it a candidate for further investigation in antibiotic development .

Case Study 1: Anticancer Activity

In a study published by Walid Fayad (2019), this compound was screened against various cancer cell lines using multicellular spheroids to mimic tumor environments. The results indicated significant inhibition of cell growth at specific concentrations, reinforcing the compound's potential as an anticancer agent .

Case Study 2: Enzyme Inhibition Mechanism

Another research project focused on the inhibition of the T3SS by this compound demonstrated a concentration-dependent effect on bacterial secretion mechanisms. The study provided insights into how structural modifications of the compound could enhance its inhibitory effects on pathogenic bacteria .

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group may enhance its binding affinity to certain proteins, while the methoxy and chloro groups could influence its pharmacokinetic properties. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2-fluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide
  • N-(4-Chloro-2-trifluoroacetyl-6-ethoxyphenyl)-2,2-dimethylpropanamide
  • N-(4-Bromo-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide

Uniqueness

Compared to similar compounds, N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide is unique due to the specific combination of its functional groups. The trifluoroacetyl group provides distinct electronic properties, while the methoxy group can influence its solubility and reactivity. These features make it a versatile compound for various applications in scientific research and industry.

Biological Activity

N-(4-Chloro-2-trifluoroacetyl-6-methoxyphenyl)-2,2-dimethylpropanamide, with the CAS number 1076199-86-4, is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C14H15ClF3NO3
  • Molecular Weight : 337.72 g/mol
  • IUPAC Name : N-[4-chloro-2-methoxy-6-(2,2,2-trifluoroacetyl)phenyl]-2,2-dimethylpropanamide

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Modulation of Signaling Pathways : The presence of trifluoroacetyl and methoxy groups in its structure suggests that it could interact with signaling pathways involving G-protein coupled receptors (GPCRs), which are crucial for numerous physiological responses.
  • Antimicrobial Properties : Some studies have hinted at antimicrobial activity against specific bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents.

Biological Activity Summary

Biological Activity Description
Enzyme InhibitionPotential inhibition of metabolic enzymes
AntimicrobialActivity against certain bacterial strains
Signal ModulationPossible interaction with GPCRs

1. Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

2. Enzyme Interaction Studies

Further research focused on the enzyme inhibition capabilities of this compound. In vitro assays demonstrated that it could inhibit the activity of key enzymes involved in the glycolytic pathway. This inhibition was dose-dependent, with an IC50 value indicating effective concentrations for therapeutic applications.

3. Cellular Studies

Cell viability assays conducted on cultured human cell lines revealed that this compound induced apoptosis in a subset of cancer cell lines. Flow cytometry analysis confirmed an increase in early apoptotic cells when treated with the compound, highlighting its potential as an anticancer agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial for any potential therapeutic application. Toxicological studies are ongoing to evaluate the safety profile of this compound. Preliminary data suggest moderate toxicity at high concentrations; however, further detailed studies are necessary to establish safe dosage levels.

Q & A

Q. Optimization Strategies :

  • Temperature control : Lower temperatures (−40°C) minimize side reactions during trifluoroacetyl group installation .
  • Catalyst selection : TMSOTf enhances reaction efficiency in amide coupling .
  • Purification : Column chromatography (e.g., ethyl acetate/hexanes) improves purity .

Q. Table 1: Representative Reaction Conditions

StepReactants/ConditionsYieldReference
TrifluoroacetylationTMSOTf, DCM, −40°C to −20°C53–95%
Amide coupling2,2-dimethylpropanoyl chloride, Et₃N85–90%
MethoxylationNaOMe, DMF, 60°C70–75%

How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

Q. Basic

  • ¹H NMR :
    • Trifluoroacetyl group: No protons, but adjacent aromatic protons (e.g., H-3) deshield to δ 7.8–8.2 .
    • Methoxy group: Singlet at δ 3.8–4.0 .
    • Dimethylpropanamide: Two singlets for tert-butyl (δ 1.2–1.4) and amide NH (δ 6.5–7.0, broad) .
  • HRMS : Exact mass calculated for C₁₄H₁₄ClF₃NO₃ (M+H⁺: 348.0722) confirms molecular formula .

Q. Advanced

  • ²D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions. For example, coupling between H-3 and H-5 confirms substitution patterns .
  • 19F NMR : Detects trifluoroacetyl group (δ −70 to −75 ppm) and checks for byproducts .

What challenges arise in the crystallographic analysis of this compound, and how are they addressed?

Q. Advanced

  • Disorder in trifluoroacetyl group : Common due to rotational freedom. Mitigated by refining occupancy ratios or using low-temperature data collection .
  • Weak diffraction : High-resolution synchrotron sources improve data quality for bulky substituents .
  • Hydrogen bonding : Amide NH forms hydrogen bonds with carbonyl oxygen (d = 2.8–3.0 Å), influencing packing .

Q. Table 2: Crystallographic Parameters (Analogous Compound)

ParameterValueReference
Space groupOrthorhombic, Pbca
Unit cell (Å)a=11.793, b=10.365, c=17.867
R-factor<0.05

How do electronic effects of the trifluoroacetyl group influence reactivity and stability?

Q. Advanced

  • Electron-withdrawing effect : The −COCF₃ group deactivates the aromatic ring, directing electrophilic substitution to para positions .
  • Hydrolytic stability : The trifluoroacetyl group is less prone to hydrolysis compared to acetyl due to strong C-F bonds. Stability tests in aqueous buffers (pH 2–12) confirm <5% degradation over 24 hours .
  • Impact on amide bond : Electron withdrawal increases amide resonance, enhancing resistance to enzymatic cleavage .

What methodologies resolve contradictions in yield data during synthesis?

Q. Advanced

  • Statistical Design of Experiments (DoE) : Identifies critical factors (e.g., catalyst loading, solvent polarity) affecting yield .
  • In-situ monitoring : ReactIR or HPLC tracks intermediate formation, revealing bottlenecks (e.g., incomplete trifluoroacetylation) .
  • Case Study : Discrepancies in amide coupling yields (53% vs. 95%) were traced to residual moisture; rigorous drying of DCM improved consistency .

How can computational models predict the biological activity of this compound?

Q. Advanced

  • Docking studies : The trifluoroacetyl group’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase targets) .
  • QSAR models : Correlate substituent effects (Cl, OCH₃) with antimicrobial activity. Hammett σ values predict electron-deficient aryl groups enhance potency .
  • ADMET prediction : LogP ~3.2 (calculated via ChemAxon) suggests moderate blood-brain barrier permeability .

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